3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride
Description
Properties
IUPAC Name |
3-(4-propan-2-ylpiperazin-1-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-9(2)12-7-5-11(6-8-12)4-3-10(13)14;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLXMBZAICPMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCC(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Alkylation of 1-Isopropylpiperazine
A widely adopted strategy involves the alkylation of 1-isopropylpiperazine with ethyl 3-bromopropanoate, followed by hydrolysis and salt formation:
Step 1: Ester Formation
$$
\text{1-Isopropylpiperazine} + \text{Ethyl 3-bromopropanoate} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Ethyl 3-(4-isopropylpiperazin-1-yl)propanoate} \quad (\text{Yield: 78–85\%})
$$
Step 2: Saponification
$$
\text{Ester intermediate} \xrightarrow{\text{NaOH (aq), EtOH}} \text{3-(4-Isopropylpiperazin-1-yl)propanoic acid} \quad (\text{Yield: 92–95\%})
$$
Step 3: Salt Formation
$$
\text{Free base} \xrightarrow{\text{HCl (gas), Et₂O}} \text{Dihydrochloride salt} \quad (\text{Yield: 88–90\%})
$$
Optimization Insights :
Reductive Amination Approach
An alternative route employs reductive amination between 4-isopropylpiperazine-1-carbaldehyde and malonic acid derivatives:
Reaction Scheme :
$$
\text{4-Isopropylpiperazine-1-carbaldehyde} + \text{Malonic acid monoethyl ester} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Ethyl 3-(4-isopropylpiperazin-1-yl)propanoate}
$$
Advantages :
- Avoids halogenated reagents, enhancing green chemistry metrics.
- Higher functional group tolerance for structurally complex analogs.
Limitations :
- Lower yields (65–72%) due to competing imine hydrolysis.
Critical Reaction Parameters
Alkylation Efficiency
Comparative studies reveal solvent and base effects on reaction kinetics:
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | CH₂Cl₂ | 4 | 85 |
| DBU | THF | 2.5 | 79 |
| K₂CO₃ | Acetonitrile | 6 | 68 |
Acid Hydrolysis Kinetics
Ester-to-acid conversion follows pseudo-first-order kinetics:
$$
k_{\text{obs}} = 0.12 \, \text{h}^{-1} \quad (\text{1 M NaOH, 50°C})
$$
Complete conversion requires 8–10 h under reflux.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at tₐ = 4.72 min, confirming homogeneity.
Industrial-Scale Considerations
- Cost drivers : 1-Isopropylpiperazine accounts for 62% of raw material costs.
- Waste streams : Halogenated byproducts necessitate activated carbon treatment prior to disposal.
- Throughput : Batch processing achieves 12 kg/day with 86% overall yield.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article explores its applications in various scientific fields, particularly focusing on its synthesis, biological activities, and implications for drug development.
Medicinal Chemistry
This compound serves as a precursor in the synthesis of novel benzothiazole derivatives. These derivatives are being investigated for their potential pharmacological properties, particularly as therapeutic agents against various diseases. The synthesis involves controlled reactions followed by purification processes to isolate the desired products.
Antimicrobial Activity
Research has shown that this compound exhibits antibacterial and antifungal activities. It has been tested against various bacterial and fungal strains using standard microbiological techniques such as disk diffusion and minimum inhibitory concentration (MIC) determination. Some derivatives have demonstrated moderate antifungal activity against specific strains of Candida, indicating its relevance in developing new antifungal therapies.
Antimalarial Properties
As an active metabolite of piperaquine, an antimalarial agent, this compound has been studied for its efficacy against Plasmodium falciparum, the parasite responsible for malaria. Its interaction with various neurotransmitter receptors also suggests potential applications in treating neurological disorders.
Neuropharmacology
The compound's ability to bind with various receptors highlights its relevance in neuropharmacology. Studies have focused on its interactions with neurotransmitter receptors, which may lead to the development of new therapeutic agents for neurological conditions.
Experimental Procedures
The synthesis of this compound typically involves several steps:
- Reagents Preparation : The appropriate piperazine derivative is reacted with propanoic acid under controlled conditions.
- Purification : The product is purified using techniques such as crystallization or chromatography.
- Yield Assessment : Reported yields from these reactions can vary; some studies indicate yields around 62.1%.
Case Study 1: Synthesis of Benzothiazole Derivatives
In a study focused on synthesizing benzothiazole derivatives using this compound, researchers reported successful isolation and characterization of several compounds with promising biological activities. These derivatives were subjected to biological assays to determine their efficacy as potential therapeutic agents.
Case Study 2: Antifungal Activity Evaluation
Another study evaluated the antifungal properties of derivatives synthesized from this compound against Candida strains. The results showed that certain derivatives exhibited significant antifungal activity, leading to further investigations into their mechanisms of action and potential clinical applications.
Mechanism of Action
The mechanism of action of 3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares the target compound with five analogs differing in the 4-position substituent on the piperazine ring:
*Calculated based on molecular formula.
Key Observations:
Pharmacological Activity
- Target Compound (Isopropyl Substituent): Piperazine derivatives with aliphatic substituents are often explored for CNS applications due to balanced lipophilicity and solubility. The isopropyl group may favor interactions with H1 or 5-HT2A receptors, as seen in related sleep disorder therapeutics .
- Similar compounds are investigated as antipsychotics .
- Pyridin-2-yl Analog: Heteroaromatic substituents can modulate selectivity for specific receptor subtypes. Pyridine-containing analogs may exhibit improved metabolic stability .
Biological Activity
3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride (CAS Number: 609805-62-1) is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
- Molecular Formula : C₁₀H₂₂Cl₂N₂O₂
- Molecular Weight : 273.20 g/mol
- Structure : The compound features a piperazine ring substituted with a propan-2-yl group, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with propanoic acid under controlled conditions. The yield of this synthesis can vary, with reported yields around 62.1% in certain studies .
Antimalarial Activity
One of the primary areas of research for this compound is its role as an active metabolite of piperaquine, an antimalarial drug. Studies have demonstrated that this compound exhibits significant inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. The compound's efficacy in inhibiting the growth of this parasite positions it as a promising candidate in antimalarial therapy.
Antimicrobial Properties
Research has also focused on the antimicrobial properties of this compound. It has been evaluated for its antibacterial and antifungal activities against various strains using standard microbiological techniques such as disk diffusion and minimum inhibitory concentration (MIC) determination. Notably, certain derivatives have shown moderate antifungal activity against Candida species, indicating its potential in developing new antifungal therapies .
Interaction with Neurotransmitter Receptors
The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may bind to various receptors, enhancing its relevance in neuropharmacology. This aspect opens avenues for further research into its therapeutic implications for conditions such as anxiety and depression.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 3-(4-Methylpiperazin-1-yl)propanoic acid | C₉H₁₈N₂O₂ | Antimalarial | Contains a methyl group on the piperazine ring |
| 3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid HCl | C₁₁H₁₄ClN₃O₂ | Antimicrobial | Features a pyridine ring substitution |
| 3-(N-Methylpiperazine)-propanoic acid HCl | C₉H₁₈ClN₂O₂ | Neurological activity | N-methyl substitution enhances receptor affinity |
The specific propan-2-yl substitution in this compound may influence its pharmacological profile differently compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antitumor Activity : A series of derivatives synthesized from related compounds were evaluated for antitumor activity, showing promising results against various cancer cell lines .
- Antifungal Studies : In vitro studies indicated that certain derivatives exhibited zones of inhibition comparable to conventional antifungal drugs, suggesting their potential as therapeutic agents .
- Neuropharmacological Research : Investigations into the binding affinity of this compound to neurotransmitter receptors have revealed its potential use in treating disorders like depression and anxiety .
Q & A
Q. What methodological approaches optimize the synthesis yield of 3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride?
Key factors include solvent selection, reaction temperature, and purification techniques. For example:
- Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance nucleophilic substitution reactions involving piperazine derivatives .
- Temperature : Reactions are typically conducted at 80–100°C to balance reaction rate and byproduct formation.
- Purification : Acid-base extraction followed by recrystallization in ethanol/water mixtures improves purity.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Enhances reaction efficiency |
| Reaction Temperature | 90°C | Minimizes side reactions |
| Purification Method | Ethanol/water recrystallization | Reduces impurities by >95% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the piperazine ring structure and propanoic acid moiety. Deuterated DMSO is preferred for solubility .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H] at m/z 292.2) and dihydrochloride salt formation .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water gradients.
Q. How does pH influence the solubility and stability of this compound in aqueous buffers?
- Solubility : Maximum solubility is observed at pH 3–4 due to protonation of the piperazine nitrogen and carboxylate groups.
- Stability : Hydrolytic degradation occurs above pH 7, necessitating storage at 4°C in acidic buffers (pH 4–5) .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and activation energies. For example:
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., receptor binding vs. functional assays)?
- Dose-Response Analysis : Use nonlinear regression to assess EC discrepancies caused by receptor reserve or allosteric modulation.
- Environmental Factors : Control pH, temperature, and ionic strength during assays, as these modulate compound-receptor interactions .
- Orthogonal Assays : Combine radioligand binding with calcium flux assays to validate target engagement.
Q. What experimental designs minimize byproducts during large-scale synthesis?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing dimerization byproducts.
- Catalytic Optimization : Palladium catalysts (e.g., Pd/C) under hydrogen atmosphere enhance selectivity for piperazine alkylation .
Methodological Guidelines
- Safety Protocols : Use fume hoods, chemical-resistant gloves (nitrile), and eye protection when handling dihydrochloride salts due to respiratory and dermal irritation risks .
- Data Validation : Cross-reference NMR shifts with PubChem’s predicted spectra (InChI Key: FKSBOPHQYYZQCN-UHFFFAOYSA-N) to confirm structural integrity .
For synthesis optimization, reaction parameters derived from quantum calculations (e.g., activation energy < 25 kcal/mol) should guide experimental trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
